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molecular formula C15H12BrNO2 B079712 N-(2-Benzoylphenyl)-2-bromoacetamide CAS No. 14439-71-5

N-(2-Benzoylphenyl)-2-bromoacetamide

Cat. No. B079712
M. Wt: 318.16 g/mol
InChI Key: HZQDHBGMMKYQDP-UHFFFAOYSA-N
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Patent
US05843941

Procedure details

A suspension of 2-bromoacetamidobenzophenone (275 g, 0.86 mol) in methanol (1 L) was treated with a solution of saturated ammonia in methanol (3 L), and the resulting solution was stirred at ambient temperature for 6 h, then was heated at reflux for an additional 4 h. After cooling, water (500 mL) was added, and the solution was concentrated by evaporation to about 1 L in volume, yielding crystalline 2,3-dihydro-5-phenyl-1H-1,4-benzodiazepin-2-one (20) (200.7 g, 98%).
Quantity
275 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 L
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([NH:5][C:6]1[CH:19]=[CH:18][CH:17]=[CH:16][C:7]=1[C:8]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=O)=[O:4].[NH3:20].O>CO>[C:10]1([C:8]2[C:7]3[CH:16]=[CH:17][CH:18]=[CH:19][C:6]=3[NH:5][C:3](=[O:4])[CH2:2][N:20]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
275 g
Type
reactant
Smiles
BrCC(=O)NC1=C(C(=O)C2=CC=CC=C2)C=CC=C1
Name
Quantity
1 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
3 L
Type
solvent
Smiles
CO
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at ambient temperature for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for an additional 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated by evaporation to about 1 L in volume

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NCC(NC2=C1C=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 200.7 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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